methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate
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Overview
Description
Methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate, also known as Methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)phenylamino]acrylate, is a chemical compound that has gained significant attention in scientific research. This compound is a type of acrylate that is commonly used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate is not well understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate may have antibacterial and anti-inflammatory effects.
Biochemical and Physiological Effects:
methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate has been shown to have low toxicity in vitro and in vivo. However, further studies are needed to determine the long-term effects of this compound on human health.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate in lab experiments is its versatility in the synthesis of various organic compounds. Additionally, this compound has low toxicity, making it a safer alternative to other chemicals. However, one limitation of using methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate in scientific research. One direction is the development of new antibacterial agents and anti-inflammatory agents using this compound as a precursor. Additionally, researchers may explore the use of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate in the development of new materials for electronic and optoelectronic applications. Finally, further studies are needed to determine the long-term effects of this compound on human health.
Synthesis Methods
The synthesis of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate involves the reaction of 4-bromoaniline with methyl 3-(4-bromophenyl)-2-cyanoacrylate in the presence of a base. The resulting product is then treated with methanol and hydrochloric acid to yield methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate.
Scientific Research Applications
Methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate has been widely used in scientific research as a precursor for the synthesis of various organic compounds. This compound has been used in the synthesis of novel antibacterial agents, anti-inflammatory agents, and anticancer agents. Additionally, methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate has been used in the development of new materials for electronic and optoelectronic applications.
properties
IUPAC Name |
methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-23-15-9-5-13(6-10-15)17(21)20-16(18(22)24-2)11-12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,21)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOMRBFQLSEFTJ-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate |
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